molecular formula C15H12N2O3S B2983162 3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide CAS No. 898354-99-9

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Cat. No.: B2983162
CAS No.: 898354-99-9
M. Wt: 300.33
InChI Key: LRHQALXNGMWSEJ-UHFFFAOYSA-N
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Description

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is a complex organic compound that incorporates both thiophene and benzofuran moieties. Thiophene is a sulfur-containing heterocycle, while benzofuran is an oxygen-containing heterocycle. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.

Mechanism of Action

Target of Action

Thiophene-based analogs, a key component of this compound, have been reported to exhibit a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are known to interact with various biological targets, including kinases, and have shown anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer properties .

Mode of Action

It can be inferred from the known properties of thiophene-based compounds that they interact with their targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to inhibit kinases, enzymes that play a crucial role in signal transduction pathways .

Biochemical Pathways

Given the broad range of biological activities associated with thiophene-based compounds, it can be inferred that multiple biochemical pathways could potentially be affected . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, and cancer .

Result of Action

Based on the known properties of thiophene-based compounds, it can be inferred that this compound could potentially exhibit a range of effects at the molecular and cellular level, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, and anti-cancer effects .

Chemical Reactions Analysis

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride or potassium tert-butoxide.

    Condensation: The compound can participate in condensation reactions, forming more complex structures.

Scientific Research Applications

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxamide is unique due to its combination of thiophene and benzofuran moieties. Similar compounds include:

Properties

IUPAC Name

3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c16-15(19)14-13(10-5-1-2-6-11(10)20-14)17-12(18)8-9-4-3-7-21-9/h1-7H,8H2,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHQALXNGMWSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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